

# Preliminary Studies on Beraprost for Chronic Kidney Disease: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Beraprost
Cat. No.:	B1666799

[Get Quote](#)

## Introduction

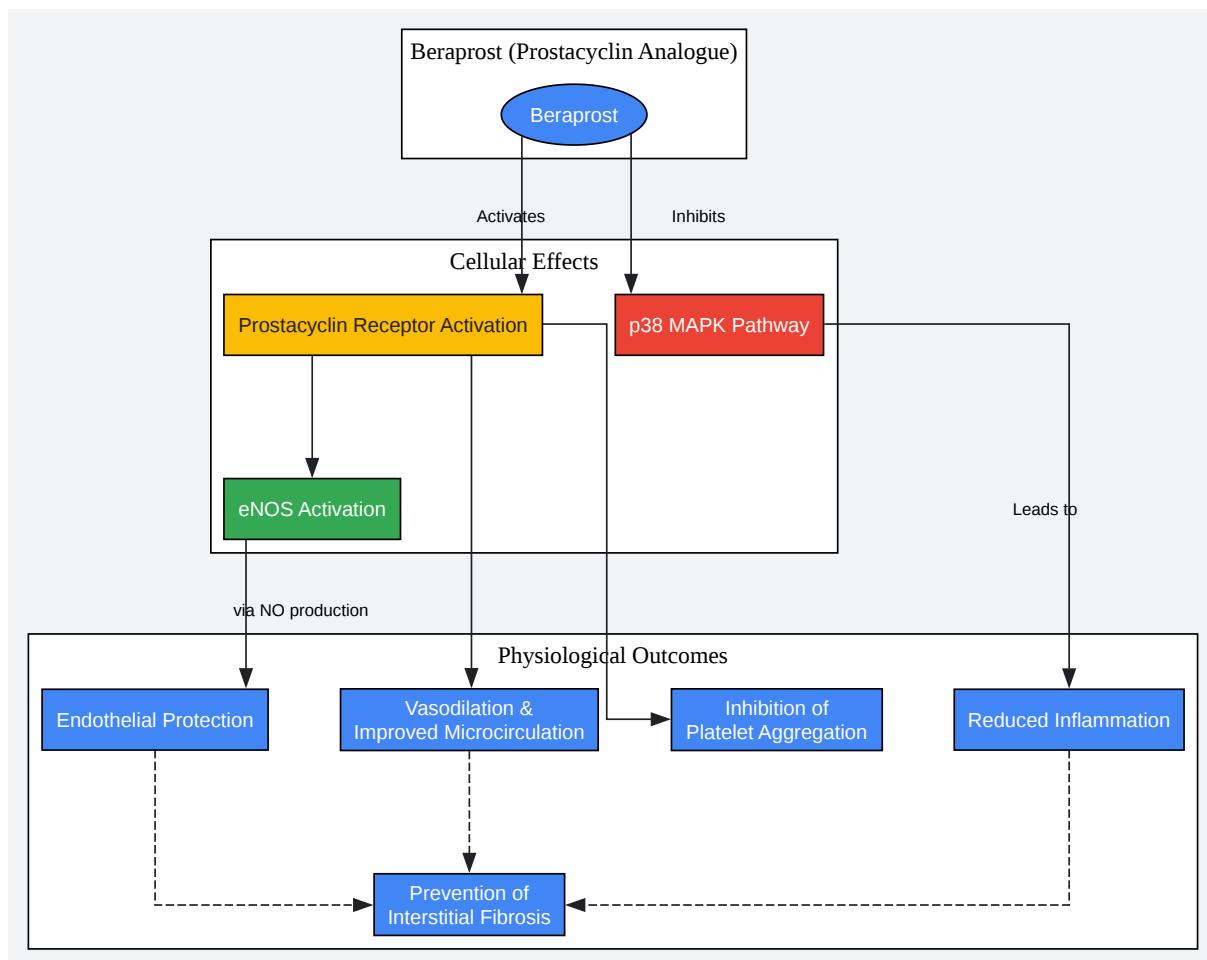
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature in the progression of CKD is chronic hypoxia in the tubulointerstitium, which is considered a final common pathway to end-stage renal disease (ESRD).<sup>[1][2]</sup> **Beraprost** sodium (BPS), a stable and orally active prostacyclin (PGI2) analogue, has emerged as a potential therapeutic agent.<sup>[3][4]</sup> Its mechanisms of action include vasodilation, inhibition of platelet aggregation, and endothelial protection.<sup>[3][5]</sup> Preclinical and preliminary clinical studies suggest that **Beraprost** may slow the progression of CKD by improving renal microcirculation, reducing inflammation, protecting vascular endothelial cells, and preventing the development of interstitial fibrosis.<sup>[5]</sup> This document provides a technical overview of the key preliminary studies on **Beraprost** for CKD, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

## Mechanism of Action

**Beraprost** exerts its renoprotective effects through multiple pathways. As a prostacyclin analogue, it improves renal microvasculature and maintains renal blood flow, thereby attenuating renal ischemic conditions.<sup>[1][2][6]</sup> Studies suggest its pharmacological effects may be linked to endothelial protection through the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.<sup>[7]</sup>

Furthermore, **Beraprost** has demonstrated significant anti-inflammatory properties. In a preclinical model of diabetic nephropathy, **Beraprost** was shown to inhibit the p38 mitogen-

activated protein kinase (MAPK) signaling pathway.<sup>[8]</sup> The p38 MAPK pathway is crucial in regulating inflammatory processes that lead to diabetic kidney damage. By inhibiting this pathway, **Beraprost** can attenuate inflammation and subsequent kidney injury.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathways for **Beraprost**'s renoprotective effects.

## Clinical Studies

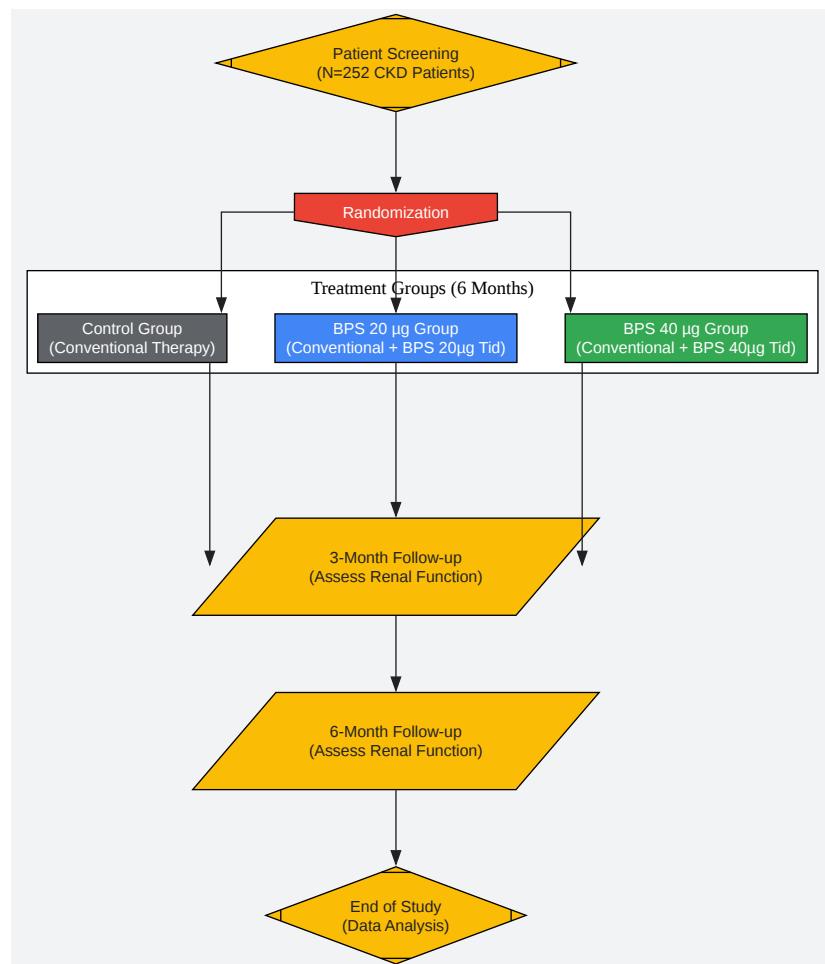
Several clinical trials have been conducted to evaluate the efficacy and safety of **Beraprost** in patients with CKD.

### Prospective Study in CKD Patients (Tong et al., 2024)

This study investigated the clinical efficacy of two different doses of **Beraprost** sodium in CKD patients over a six-month period.<sup>[5]</sup>

## Experimental Protocol:

- Study Design: A single-center, prospective, controlled, single-blind study.[5]
- Participants: 252 patients diagnosed with CKD were enrolled.[5]
- Randomization: Participants were randomized into three groups: a control group receiving conventional therapy, a BPS 20 µg group (conventional therapy plus **Beraprost** 20 µg, three times a day), and a BPS 40 µg group (conventional therapy plus **Beraprost** 40 µg, three times a day).[5][9]
- Duration: 6 months.[5]
- Endpoints: Renal function indicators including serum creatinine (Scr), blood urea nitrogen (BUN), 24-hour urinary total protein (UTP), cystatin C (CysC), and estimated glomerular filtration rate (eGFR) were measured at 3 and 6 months post-treatment.[5]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the prospective CKD clinical study.

#### Quantitative Data Summary:

The study concluded that **Beraprost** improved renal function and reduced urinary protein levels, thereby delaying CKD progression. The 40 µg dose showed a faster onset of clinical efficacy compared to the 20 µg dose.[5][9]

Table 1: Renal Function Changes in CKD Patients Treated with **Beraprost**

Parameter	Group	Baseline (Mean ± SD)	Change at 3 Months (Mean ± SD)	Change at 6 Months (Mean ± SD)
eGFR (mL/min/1.73m <sup>2</sup> )	Control	<b>58.3 ± 15.1</b>	<b>+1.9 ± 5.8</b>	<b>+2.5 ± 6.3</b>
	BPS 20 µg	57.9 ± 14.8	+5.1 ± 6.2*	+8.9 ± 7.1*
	BPS 40 µg	58.1 ± 15.3	+8.2 ± 7.5*†	+10.1 ± 8.0*
Scr (µmol/L)	Control	135.4 ± 45.2	-5.1 ± 15.3	-6.8 ± 18.1
	BPS 20 µg	136.1 ± 44.8	-12.3 ± 18.5*	-20.5 ± 21.3*
	BPS 40 µg	135.8 ± 46.1	-18.9 ± 20.1*†	-22.6 ± 23.4*
UTP ( g/24h )	Control	1.25 ± 0.85	-0.11 ± 0.35	-0.15 ± 0.41
	BPS 20 µg	1.28 ± 0.88	-0.28 ± 0.45*	-0.45 ± 0.53*
	BPS 40 µg	1.26 ± 0.86	-0.41 ± 0.51*†	-0.49 ± 0.58*
CysC (mg/L)	Control	1.88 ± 0.65	-0.09 ± 0.28	-0.12 ± 0.33
	BPS 20 µg	1.90 ± 0.63	-0.25 ± 0.38*	-0.41 ± 0.45*
	BPS 40 µg	1.89 ± 0.66	-0.38 ± 0.42*†	-0.45 ± 0.49*

Note: Data extracted and summarized from Tong et al., 2024.[5] \* denotes significant improvement compared to baseline. † denotes significant difference compared to the 20 µg group at 3 months.

## Phase II Dose-Finding Trial (Koyama et al., 2015)

This study was designed to determine the recommended dose of a sustained-release form of **Beraprost** (TRK-100STP) in Japanese patients with CKD.[1][6]

Experimental Protocol:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase II trial.[1]
- Participants: 112 Japanese patients with CKD.[1]
- Intervention: Patients were administered either TRK-100STP 120 µg/day , 240 µg/day , or a placebo.[1]
- Primary Endpoint: The primary efficacy endpoint was the difference in the slope of the regression line of the reciprocal of serum creatinine (1/SCr) over time.[1]

Quantitative Data Summary:

While the study did not meet its primary endpoint, secondary analyses suggested that TRK-100STP may prevent the decline in renal function.[1] Compared to the placebo, there was a greater improvement in the slope of 1/SCr at the 120 µg dose and a significant inhibition of the increase in serum cystatin C at the 240 µg dose.[1] These effects appeared to be independent of changes in blood pressure or urinary protein levels.

Table 2: Key Outcomes of the Phase II Dose-Finding Trial

Parameter	Placebo Group	TRK-100STP 120 µg Group	TRK-100STP 240 µg Group
Slope of 1/SCr (dL/mg/year)	-0.025	-0.011	-0.021
Change in Serum Cystatin C (mg/L)	+0.08	+0.05	+0.01*
Change in Urinary Protein (mg/day)	+121.6	+241.7	+280.4

Note: Data extracted and summarized from Koyama et al., 2015.[1][2] \* denotes significant difference compared to placebo.

## Preclinical Studies

Animal models have provided foundational evidence for the renoprotective effects of **Beraprost**.

## Study in Cats with Naturally Occurring CKD (Takenaka et al., 2018)

This study evaluated the efficacy and safety of **Beraprost** in cats with naturally occurring CKD. [10]

Experimental Protocol:

- Study Design: A prospective, double-blind, placebo-controlled, multicenter, randomized trial. [10][11]
- Animals: 74 client-owned cats with CKD (IRIS Stages II-III).[7][10]
- Intervention: Cats received either **Beraprost** sodium (55 µg/cat) or a placebo orally every 12 hours for 180 days.[11]
- Primary Endpoints: Changes in serum creatinine (sCr), serum phosphorus-to-calcium ratio, and urine specific gravity (USG).[11]

## Quantitative Data Summary:

The study found **Beraprost** to be well-tolerated and safe in cats.[11] It effectively inhibited the decline in renal filtration function as measured by the stabilization of serum creatinine levels. [10][11]

Table 3: Renal Function Changes in Cats with CKD Treated with **Beraprost**

Parameter	Group	Baseline (Mean $\pm$ SD)	Day 180 (Mean $\pm$ SD)	P-value (Change from Baseline)
Serum Creatinine (mg/dL)	Placebo	<b>2.8 <math>\pm</math> 0.7</b>	<b>3.2 <math>\pm</math> 1.3</b>	<b>0.0030</b>
	BPS	2.4 $\pm$ 0.7	2.5 $\pm$ 0.7	Not Significant
Serum P:Ca Ratio	Placebo	0.46 $\pm$ 0.10	0.52 $\pm$ 0.21	0.0037
	BPS	0.50 $\pm$ 0.08	0.51 $\pm$ 0.11	Not Significant

Note: Data extracted and summarized from Takenaka et al., 2018.[11]

## Study in a Rat Model of Diabetic Nephropathy (Gao et al.)

This study investigated **Beraprost**'s effect on diabetic nephropathy in a rat model.[8]

### Experimental Protocol:

- Study Design: An experiment using a high-fat diet/streptozotocin-induced diabetic rat model. [8]
- Groups: Forty male Sprague Dawley rats were divided into a normal control group, a type 2 diabetic (T2DM) group, and a BPS treatment group.[8]
- Duration: 8 weeks.[8]

- Endpoints: Renal function (plasma BUN, creatinine), 24-hour urinary albumin, and activation of the p38 MAPK signaling pathway.[8]

#### Quantitative Data Summary:

**Beraprost** treatment significantly improved renal function, reduced 24-hour urinary albumin, and lowered total cholesterol compared to the untreated diabetic group.[8] The protective effects were attributed mainly to the inhibition of the p38 MAPK signaling pathway and associated inflammation in the kidney.[8]

Table 4: Effects of **Beraprost** on Diabetic Rats

Parameter	T2DM Group (Untreated)	BPS Treatment Group
Plasma Creatinine	Significantly elevated	Efficiently reduced
24h Urinary Albumin	Significantly elevated	Efficiently reduced
Total Cholesterol	Significantly elevated	Significantly lower than T2DM group
p38 MAPK Pathway	Activated	Attenuated

Note: Data summarized from Gao et al.[8]

#### Conclusion

Preliminary studies on **Beraprost** sodium for chronic kidney disease demonstrate a consistent potential for renoprotection across both preclinical and clinical settings. The primary mechanisms appear to be improved renal microcirculation and potent anti-inflammatory effects, notably through the inhibition of the p38 MAPK pathway.[8] Clinical data indicate that **Beraprost** can improve eGFR, reduce serum creatinine and proteinuria, and ultimately delay the progression of CKD.[5][9] While a Phase II dose-finding study with a sustained-release formulation did not meet its primary endpoint, secondary analyses were encouraging, suggesting a benefit in preventing renal function decline.[1] Further large-scale, long-term clinical trials, such as the ongoing CASSIOPEIR study, are essential to fully elucidate the clinical utility and optimal dosing of **Beraprost** as a therapeutic agent for the management of chronic kidney disease.[4]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Orally active prostacyclin analogue beraprost sodium in patients with chronic kidney disease: a randomized, double-blind, placebo-controlled, phase II dose finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active prostacyclin analogue beraprost sodium in patients with chronic kidney disease: a randomized, double-blind, placebo-controlled, phase II dose finding trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and safety of beraprost sodium in the treatment of nephrotic syndrome: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multinational phase IIb/III trial of beraprost sodium, an orally active prostacyclin analogue, in patients with primary glomerular disease or nephrosclerosis (CASSIOPEIR trial), rationale and study design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of beraprost sodium in treating chronic kidney disease: A six-month prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Beraprost with or without NOS Inhibition on Plasma Aldosterone and Hemodynamics in Healthy Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protective Effect of Beraprost Sodium on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of beraprost sodium in treating chronic kidney disease: A six-month prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. everycat.org [everycat.org]
- 11. A Double-blind, Placebo-controlled, Multicenter, Prospective, Randomized Study of Beraprost Sodium Treatment for Cats with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies on Beraprost for Chronic Kidney Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1666799#preliminary-studies-on-beraprost-for-chronic-kidney-disease>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)